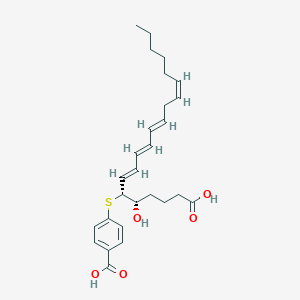
Bay u9773
描述
Bay u9773 is a non-selective antagonist of cysteinyl leukotriene receptors, specifically targeting both cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 with approximately equal affinity . Cysteinyl leukotrienes are potent bioactive lipids involved in inflammatory responses, and this compound is used to inhibit these responses .
作用机制
Target of Action
Bay u9773 primarily targets the CysLT receptors , specifically CysLT1 and CysLT2 . These receptors are part of the cysteinyl leukotrienes (Cys-LTs) family, which are potent bioactive lipids . They play a crucial role in various physiological processes, including inflammation and allergic reactions .
Mode of Action
As a non-selective antagonist of the CysLT receptors, this compound interacts with both CysLT1 and CysLT2 receptors . It binds to these receptors, inhibiting their activation and subsequent signaling . This results in the inhibition of leukotriene responses .
Biochemical Pathways
The action of this compound affects the leukotriene signaling pathway . Leukotrienes are derived from arachidonic acid and are involved in inflammatory responses . By antagonizing the CysLT receptors, this compound inhibits the synthesis and actions of leukotrienes .
Result of Action
The primary result of this compound’s action is the inhibition of leukotriene responses . This can lead to a reduction in inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
生化分析
Biochemical Properties
Bay u9773 plays a significant role in biochemical reactions by inhibiting the activity of cysteinyl leukotriene receptors. These receptors are involved in the mediation of inflammatory responses, particularly in conditions such as asthma and allergic reactions. This compound interacts with enzymes and proteins such as leukotriene D4 (LTD4) and leukotriene C4 (LTC4), inhibiting their ability to induce contractions in smooth muscle tissues . This inhibition is crucial for reducing inflammation and bronchoconstriction in respiratory conditions.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound affects the signaling pathways associated with leukotriene receptors, leading to reduced inflammatory responses. This compound also impacts gene expression by downregulating the expression of pro-inflammatory genes, thereby reducing the production of inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cysteinyl leukotriene receptors. By binding to these receptors, this compound inhibits their activation by leukotrienes such as LTD4 and LTC4. This inhibition prevents the downstream signaling events that lead to inflammation and bronchoconstriction. Additionally, this compound may influence enzyme activity by inhibiting the enzymes responsible for leukotriene synthesis, further reducing the production of these inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of leukotriene-mediated responses, indicating its potential for prolonged therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits leukotriene-mediated responses without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to leukotriene synthesis and degradation. It interacts with enzymes such as 5-lipoxygenase (5-LO) and leukotriene A4 hydrolase (LTA4H), which are involved in the production of leukotrienes. By inhibiting these enzymes, this compound reduces the levels of leukotrienes, thereby modulating the inflammatory response. Additionally, this compound may affect metabolic flux and metabolite levels, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects .
准备方法
化学反应分析
Bay u9773 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, such as converting carboxylic acids to alcohols.
Substitution: It can undergo substitution reactions, particularly at the benzoic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bay u9773 has a wide range of scientific research applications:
相似化合物的比较
Bay u9773 is unique in its non-selective antagonism of both cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2 . Similar compounds include:
Montelukast: A selective antagonist of cysteinyl leukotriene receptor 1, used primarily in the treatment of asthma.
Zafirlukast: Another selective antagonist of cysteinyl leukotriene receptor 1, also used for asthma management.
Pranlukast: Similar to montelukast and zafirlukast, it selectively targets cysteinyl leukotriene receptor 1.
This compound’s ability to target both receptor subtypes makes it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
4-[(4S,5R,6E,8E,10E,13Z)-1-carboxy-4-hydroxynonadeca-6,8,10,13-tetraen-5-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(28)15-14-17-26(29)30)33-23-20-18-22(19-21-23)27(31)32/h6-7,9-13,16,18-21,24-25,28H,2-5,8,14-15,17H2,1H3,(H,29,30)(H,31,32)/b7-6-,10-9+,12-11+,16-13+/t24-,25+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJINWOACFYDQN-FFVQPXRTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


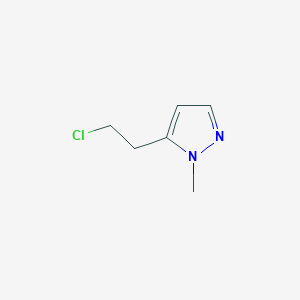
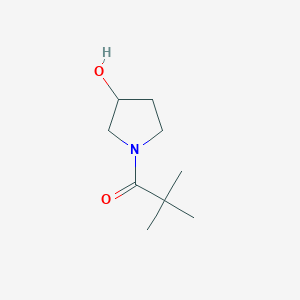
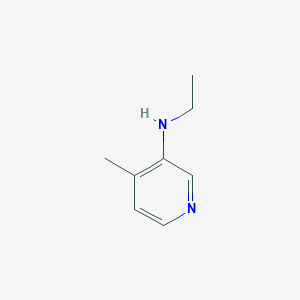
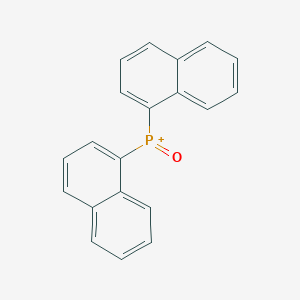
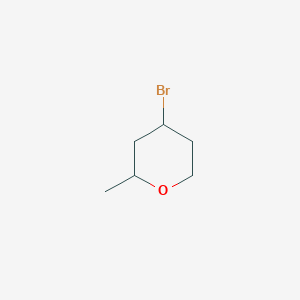
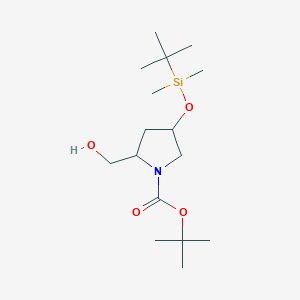
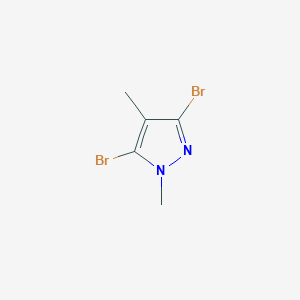

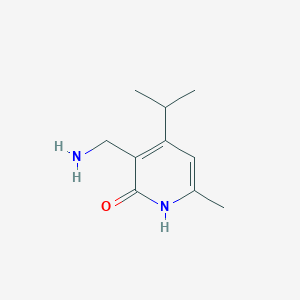
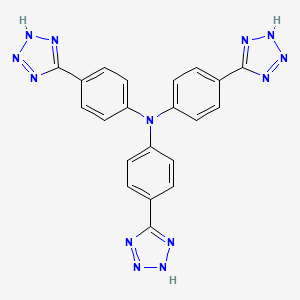
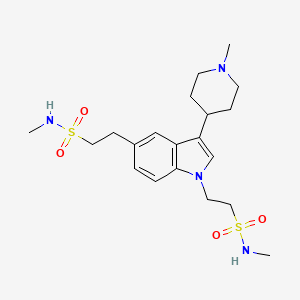
![5,7-Dimethoxyspiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B3321497.png)

![Methyl 5-aminothieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B3321510.png)
